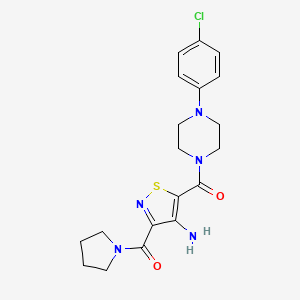
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a pyrrolidine ring, an isothiazolyl group, and a piperazinyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The isothiazolyl group is a heterocyclic compound containing sulfur and nitrogen. The piperazinyl group is a six-membered ring containing two nitrogen atoms.Applications De Recherche Scientifique
Antimicrobial Applications
One of the prominent applications of related compounds involves their antimicrobial properties. For instance, the synthesis and evaluation of new pyridine derivatives, including compounds similar in structure, have demonstrated variable and modest activity against various strains of bacteria and fungi. This suggests potential avenues for further exploration in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Synthetic Methodologies
Research on synthetic methodologies provides insight into generating compounds with similar complex structures. For example, the generation of 3-piperidine(methan)amines and their cyclic analogues, which share structural similarities, showcases the synthetic routes to derive such compounds with potential Substance P antagonist profiles (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997). Another study highlights the facile generation of nonstabilized azomethine ylides through decarboxylative condensation, indicating methods for producing related compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Biological Activities and Applications
Investigations into the molecular interactions of analogous compounds with biological receptors can inform the development of therapeutic agents. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor provide valuable insights into designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Additionally, the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives explores the creation of novel compounds with potential therapeutic applications, demonstrating the versatility and potential of similar chemical structures in drug development (Ghandi, Khodadadi, & Abbasi, 2016).
Propriétés
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c20-13-3-5-14(6-4-13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-1-2-8-24/h3-6H,1-2,7-12,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIGKJVUPYYVJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)
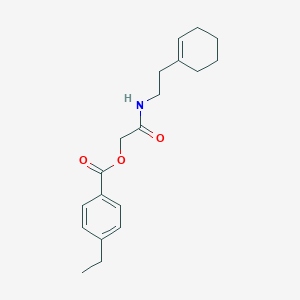
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)

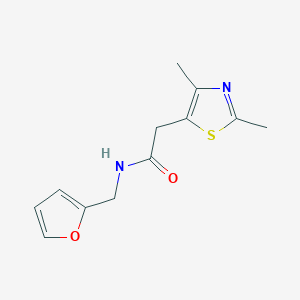

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)


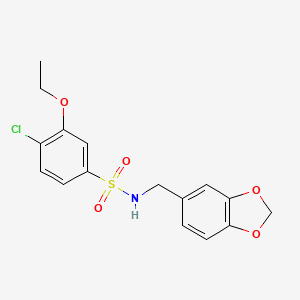
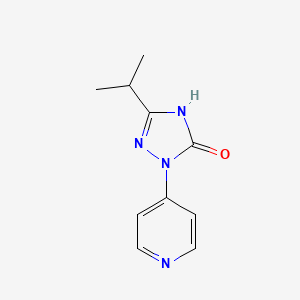
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)